An In-Depth Technical Guide to Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one: Structure, Properties, and Therapeutic Potential
An In-Depth Technical Guide to Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one is a saturated bicyclic heterocyclic compound belonging to the broader class of imidazopyrazines. This scaffold is recognized as a "privileged structure" in medicinal chemistry, signifying its recurring presence in biologically active compounds and its utility as a template for drug discovery. While in-depth research on this specific saturated analog is still emerging, the imidazopyrazine core is a cornerstone in the development of therapeutics targeting a wide array of diseases, including cancer, inflammation, and infectious agents. This technical guide provides a comprehensive analysis of the chemical structure, known properties, and the significant therapeutic promise of the imidazopyrazine scaffold, with a specific focus on the hexahydro- variant as a promising area for future investigation.
Chemical Structure and Physicochemical Properties
The core of Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one is a fused ring system consisting of a saturated imidazole ring and a saturated pyrazine ring, with a ketone functional group at the 3-position. This saturated nature imparts a three-dimensional structure that can be advantageous for specific and high-affinity interactions with biological targets.
Table 1: Physicochemical Properties of Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one and its Hydrochloride Salt
| Property | Value | Source |
| Molecular Formula | C₆H₁₁N₃O | [1] |
| Molecular Weight | 141.17 g/mol | [1] |
| CAS Number | 1808248-61-4 ((S)-enantiomer) | [1] |
| Form | Solid | |
| Purity | Typically >97% | [2] |
| Storage Temperature | Inert atmosphere, room temperature | |
| Molecular Formula (HCl salt) | C₆H₁₂ClN₃O | |
| Molecular Weight (HCl salt) | 177.63 g/mol | [2] |
| CAS Number (HCl salt) | 1376340-66-7 | [2] |
| InChI Key (HCl salt) | UUHJQPYNZIAAOQ-UHFFFAOYSA-N | [2] |
Synthesis of the Imidazopyrazine Scaffold
The synthesis of imidazopyrazine derivatives is well-established, with several versatile methods available to medicinal chemists. While a specific, detailed protocol for Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one is not widely published, its synthesis would likely be adapted from established routes for related structures.
General Synthetic Strategies for Imidazo[1,2-a]pyrazines
A common and efficient method for the synthesis of the aromatic imidazo[1,2-a]pyrazine core involves the condensation of an α-aminopyrazine with an α-halocarbonyl compound.[3] More recently, multicomponent reactions (MCRs) have gained prominence for their efficiency and ability to generate diverse libraries of compounds in a single step.[4]
Diagram 1: General Synthetic Scheme for Imidazo[1,2-a]pyrazines
Caption: A generalized condensation reaction for the synthesis of the imidazo[1,2-a]pyrazine core.
Microwave-Assisted Synthesis
To enhance reaction rates and yields, microwave-assisted organic synthesis has become a valuable tool. This technique can significantly reduce reaction times from hours to minutes.
Experimental Protocol: Microwave-Assisted Synthesis of 2-Aryl-imidazo[1,2-a]pyridines (A Related Scaffold)
This protocol for a related scaffold illustrates a typical microwave-assisted synthesis.[5]
Materials:
-
Substituted 2-aminopyridine (1.0 mmol)
-
Substituted phenacyl bromide (1.0 mmol)
-
Ethanol (3 mL)
-
10 mL microwave synthesis vial with a magnetic stirrer bar
-
CEM Discover SP Microwave Synthesizer or equivalent
Procedure:
-
To a 10 mL microwave synthesis vial, add the substituted 2-aminopyridine (1.0 mmol), the substituted phenacyl bromide (1.0 mmol), and a magnetic stirrer bar.
-
Add 3 mL of ethanol to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor cavity.
-
Irradiate the reaction mixture at a constant temperature of 100°C for 5-15 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
The resulting precipitate is collected by filtration.
-
Wash the solid with cold ethanol.
Note: The synthesis of the saturated Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one would likely involve a multi-step process including the formation of the imidazopyrazine core followed by a reduction step, or a convergent synthesis from saturated precursors.
Biological Activity and Therapeutic Potential
The imidazopyrazine scaffold is a cornerstone in the development of a wide range of therapeutic agents due to its ability to interact with various biological targets.[6]
Anticancer Activity
Numerous studies have highlighted the potential of imidazopyrazine derivatives as anticancer agents.[3] Their mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases.[3][7] The structural similarity of the imidazopyrazine core to endogenous purines allows these compounds to act as competitive inhibitors in the ATP-binding pocket of kinases.[7]
Diagram 2: Imidazopyrazine Derivatives as Kinase Inhibitors
Caption: Imidazopyrazine derivatives can competitively inhibit kinase activity, blocking downstream cancer-promoting signals.
Anti-inflammatory and Immunomodulatory Activity
Derivatives of the imidazopyrazine scaffold have also shown promise as anti-inflammatory agents.[8] For instance, certain derivatives have been developed as dual inhibitors of discoidin domain receptors 1 and 2 (DDR1 and DDR2), which are potential targets for anti-inflammatory drug discovery.[8]
A patent for novel hexahydro-1H-pyrazino[1,2-a]pyrazine compounds as inhibitors of Toll-like receptors (TLR) 7, 8, and 9 suggests a potential application for saturated imidazopyrazine cores in the treatment of autoimmune diseases like systemic lupus erythematosus.[9] This indicates that the specific stereochemistry of the saturated ring system may be crucial for potent and selective inhibition of these key immune receptors.
Antimicrobial and Antiviral Activity
The versatility of the imidazopyrazine scaffold extends to the development of antimicrobial and antiviral agents.[4] The ability to functionalize the core at multiple positions allows for the fine-tuning of the molecule's properties to target specific pathogens.
Structure-Activity Relationships (SAR)
The biological activity of imidazopyrazine derivatives is highly dependent on the nature and position of substituents on the core scaffold. SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.[3] For example, in the context of kinase inhibitors, specific substitutions on the imidazopyrazine ring can enhance binding affinity to the target kinase and improve cellular activity.[7]
Future Directions and Conclusion
Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one represents an intriguing, yet underexplored, chemical entity within the broader class of medicinally important imidazopyrazines. The saturated core offers a distinct three-dimensional geometry compared to its aromatic counterparts, which could be exploited for the development of highly selective inhibitors for a range of biological targets.
Future research should focus on:
-
The development and publication of robust and scalable synthetic routes to Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one and its derivatives.
-
Thorough characterization of its physicochemical properties.
-
Comprehensive screening of this scaffold against a wide range of biological targets, particularly in the areas of oncology and immunology.
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Detailed structure-activity relationship studies to guide the design of next-generation therapeutics based on this promising core.
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